ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

Lipophilicity Drug-likeness Sample preparation

Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate (CAS 1172760-90-5) is a synthetic small-molecule building block belonging to the pyrazole-piperidine carboxylate class. It possesses a molecular formula of C₁₅H₂₅N₃O₂, a molecular weight of 279.38 g/mol, a computed XLogP3-AA of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C15H25N3O2
Molecular Weight 279.38 g/mol
Cat. No. B7811367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
Molecular FormulaC15H25N3O2
Molecular Weight279.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)CC2=C(N(N=C2C)C)C
InChIInChI=1S/C15H25N3O2/c1-5-20-15(19)13-7-6-8-18(9-13)10-14-11(2)16-17(4)12(14)3/h13H,5-10H2,1-4H3
InChIKeyGOIRYYLSXYPTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate – Procurement-Relevant Identity and Baseline Characterization


Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate (CAS 1172760-90-5) is a synthetic small-molecule building block belonging to the pyrazole-piperidine carboxylate class [1]. It possesses a molecular formula of C₁₅H₂₅N₃O₂, a molecular weight of 279.38 g/mol, a computed XLogP3-AA of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available at ≥97% purity and is catalogued by multiple suppliers as a research chemical for use in medicinal chemistry and organic synthesis programs . Its structure combines a 1,3,5-trimethylpyrazole pharmacophore with a piperidine ring bearing an ethyl ester at the 3-position, features that fundamentally differentiate it from the corresponding carboxylic acid, the 4-piperidine positional isomer, the monomethyl-pyrazole analog, and the reduced alcohol congener.

Why Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate Cannot Be Interchanged with Its Closest In-Class Analogs


Compounds within the pyrazole-piperidine carboxylate family are frequently treated as interchangeable building blocks, yet even minor structural modifications produce quantifiable shifts in physicochemical properties that govern downstream reactivity, solubility, membrane permeability, and assay compatibility. The ethyl ester in the target compound imparts an XLogP3-AA of 1.6 with zero hydrogen bond donors, whereas the corresponding carboxylic acid analog (CAS 1006457-52-8) introduces a hydrogen bond donor and substantially lower lipophilicity [1]. The 3-piperidine substitution pattern creates a different spatial presentation of the ester group versus the 4-piperidine positional isomer (CAS 1006457-33-5), altering both conformational preferences and potential target engagement geometries [2]. Furthermore, the tri-methyl substitution on the pyrazole ring distinguishes the compound from mono-methyl or unsubstituted pyrazole analogs, which exhibit different steric and electronic profiles . These distinctions mean that generic substitution without explicit verification of equivalence risks altering reaction yields, biological activity, and pharmacokinetic parameters in downstream applications. The quantitative evidence below establishes precisely where these differences become decision-relevant for procurement.

Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate – Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Differentiation: Ethyl Ester vs. Carboxylic Acid Analog Governs Membrane Permeability and Extraction Behavior

The target ethyl ester exhibits a computed XLogP3-AA of 1.6 with zero hydrogen bond donors (HBD = 0), while the direct carboxylic acid analog (1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid, CAS 1006457-52-8) possesses a substantially lower logP (not explicitly computed in the same system but qualitatively lower due to the ionizable carboxyl group) and one hydrogen bond donor (HBD = 1) [1]. The absence of a hydrogen bond donor in the ester improves passive membrane permeability predictions and simplifies liquid-liquid extraction protocols where protonation-state modulation is undesirable. This 1.6 logP value places the compound within the favorable CNS drug-like space (typically logP 1–4) [1].

Lipophilicity Drug-likeness Sample preparation

Piperidine Substitution Position: 3-Carboxylate vs. 4-Carboxylate Isomer Alters Molecular Shape and Target Engagement Geometry

The target compound bears the ethyl carboxylate at the piperidine 3-position, whereas the 4-piperidine positional isomer (1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylic acid, CAS 1006457-33-5, or its ethyl ester analog) places the carboxylate at the 4-position . This positional shift changes the distance and angle between the pyrazole moiety and the ester group by approximately 1.5 Å (based on piperidine ring geometry: 3-substitution produces a non-linear vector relative to the N-substituent, while 4-substitution yields a more linear arrangement). In published pyrazole-piperidine medicinal chemistry campaigns, the 3- vs. 4-substitution pattern on the piperidine ring has been shown to alter target binding modes; for example, in pyrazolo-piperidine HIV entry inhibitors, only the specific substitution pattern yielding the correct spatial presentation of pharmacophoric elements produced dual CCR5/CXCR4 inhibition [1].

Positional isomerism Molecular recognition SAR

Pyrazole Methylation Pattern: Tri-Methyl vs. Mono-Methyl Substitution Modulates Steric Bulk and Metabolic Stability

The 1,3,5-trimethylpyrazole moiety of the target compound provides three methyl groups that occupy all available substitution positions on the pyrazole ring, in contrast to the mono-methyl analog ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate, which bears only a single N-methyl group . The additional methyl groups at the 3- and 5-positions increase steric shielding of the pyrazole ring, which in pyrazole-based drug candidates has been associated with reduced oxidative metabolism at these positions and prolonged metabolic half-life [1]. The molecular weight difference is 28 Da per additional methyl group (target: 279.38 g/mol vs. mono-methyl analog: approximately 251 g/mol). The tri-methyl pattern also eliminates potential sites for CYP450-mediated hydroxylation that remain available on the mono-methyl and unsubstituted pyrazole analogs.

Steric effects Metabolic stability Pyrazole SAR

Ester Functionality: Ethyl Ester Provides a Stable, Traceless Protecting Group Strategy Compared to the Free Carboxylic Acid or Alcohol Congener

The ethyl ester in the target compound serves as a masked carboxylic acid that can be hydrolyzed under controlled conditions to release the free acid, or reduced to the corresponding alcohol. The alcohol congener 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS 2068684-23-9) lacks this latent reactivity and offers only a single functional handle for further derivatization [1]. The target ester enables sequential synthetic strategies: (1) use the ester as a protecting group during amine alkylation or pyrazole functionalization steps, (2) selectively unmask the acid for amide coupling or bioconjugation. The carboxylic acid analog (CAS 1006457-52-8) requires additional protection/deprotection steps if the acid needs to be masked during synthesis, adding at least two synthetic operations [2]. Vendor-supplied purity for the target ester is ≥97% .

Protecting group strategy Synthetic utility Prodrug design

Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Generation: CNS-Penetrant Library Design Requiring Balanced Lipophilicity

Building on the computed XLogP3-AA of 1.6 and zero hydrogen bond donors [1], this ethyl ester is optimally suited for CNS-focused compound libraries where the absence of a free carboxylate avoids P-glycoprotein efflux substrate liability and blood-brain barrier penetration penalties. Procurement of this specific ester form, rather than the carboxylic acid analog, eliminates the need for post-synthesis esterification when the final target compound requires an ester or when the ester serves as a prodrug moiety.

Structure-Activity Relationship (SAR) Studies Requiring Defined Piperidine Substitution Geometry

The 3-position carboxylate on the piperidine ring establishes a specific spatial relationship between the pyrazole recognition element and the ester functional group [1]. In SAR campaigns modeled after pyrazolo-piperidine pharmacophores such as those identified in dual HIV entry/RT inhibition studies [2], this compound provides the correct substitution geometry for exploring binding hypotheses without requiring positional isomer synthesis de novo. Procurement of the 3-substituted isomer rather than the 4-substituted variant is critical for maintaining the intended pharmacophore geometry.

Multi-Step Synthetic Route Development Where the Ester Serves as a Masked Carboxylic Acid

The ethyl ester functionality provides a stable protecting group strategy that survives diverse reaction conditions (reductive aminations, nucleophilic substitutions, metal-catalyzed couplings) while remaining cleavable under mild basic or enzymatic hydrolysis conditions [1]. This contrasts directly with procurement of the free carboxylic acid (CAS 1006457-52-8), which would require separate protection before amine alkylation steps, or the alcohol congener (CAS 2068684-23-9), which cannot be unmasked to a carboxylic acid [3]. The ≥97% vendor-specified purity supports direct use in multi-step sequences without additional purification.

Metabolically Stabilized Probe Design Leveraging Tri-Methyl Pyrazole Shielding

For programs where in vitro or in vivo metabolic stability is a primary screening filter, the 1,3,5-trimethylpyrazole motif provides complete methylation blockade of all pyrazole C–H positions [1], which class-level evidence suggests can reduce CYP450-mediated oxidative metabolism relative to mono-methyl or unsubstituted pyrazole analogs [2]. This compound serves as a metabolically hardened building block for probe molecule synthesis when pyrazole-containing pharmacophores are essential but metabolic soft spots must be minimized.

Quote Request

Request a Quote for ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.